1-(2,3-Dimethylphenyl)-4-[(4-hexoxyphenyl)methyl]piperazine
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Overview
Description
1-(2,3-Dimethylphenyl)-4-[(4-hexoxyphenyl)methyl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dimethylphenyl)-4-[(4-hexoxyphenyl)methyl]piperazine typically involves the reaction of 1-(2,3-dimethylphenyl)piperazine with 4-hexoxybenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated synthesis systems might be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-Dimethylphenyl)-4-[(4-hexoxyphenyl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic rings or the piperazine nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Halogenated reagents, strong bases or acids, depending on the type of substitution.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alkanes, alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,3-Dimethylphenyl)-4-[(4-hexoxyphenyl)methyl]piperazine would depend on its specific biological target. Generally, piperazine derivatives can interact with various receptors, enzymes, or ion channels in the body, leading to a range of pharmacological effects. The molecular targets and pathways involved would be identified through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
1-(2,3-Dimethylphenyl)piperazine: Lacks the hexoxyphenylmethyl group, potentially leading to different pharmacological properties.
4-[(4-Hexoxyphenyl)methyl]piperazine: Lacks the dimethylphenyl group, which may affect its biological activity.
Other Piperazine Derivatives: Compounds like 1-benzylpiperazine (BZP) and 1-(3-chlorophenyl)piperazine (mCPP) are known for their stimulant and psychoactive effects.
Uniqueness
1-(2,3-Dimethylphenyl)-4-[(4-hexoxyphenyl)methyl]piperazine is unique due to the presence of both the dimethylphenyl and hexoxyphenylmethyl groups, which may confer distinct chemical and biological properties compared to other piperazine derivatives.
Properties
IUPAC Name |
1-(2,3-dimethylphenyl)-4-[(4-hexoxyphenyl)methyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36N2O/c1-4-5-6-7-19-28-24-13-11-23(12-14-24)20-26-15-17-27(18-16-26)25-10-8-9-21(2)22(25)3/h8-14H,4-7,15-20H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDJMCWHVOQKUJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)CN2CCN(CC2)C3=CC=CC(=C3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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